molecular formula C20H30O4 B1360772 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone CAS No. 898786-77-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone

Cat. No.: B1360772
CAS No.: 898786-77-1
M. Wt: 334.4 g/mol
InChI Key: PMDGKVCQGKNRBF-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone typically involves the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol with an aldehyde or ketone.

    Introduction of the valerophenone moiety: This step involves the Friedel-Crafts acylation of the 1,3-dioxane derivative with a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone
  • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’,5’-dimethyl-4’-methoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone (commonly referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of Compound 1, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Identifiers:

PropertyValue
IUPAC NameThis compound
CAS NumberNot specifically listed
Molecular FormulaC18H26O4
Molecular WeightApproximately 302.40 g/mol

Compound 1 features a complex structure that includes a dioxane ring, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to Compound 1 exhibit promising antitumor properties. For instance, studies on related dioxane derivatives have shown significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity : Compound 1 and its analogs demonstrated varying degrees of cytotoxicity against several human tumor cell lines. In vitro studies revealed IC50 values often in the micromolar range, suggesting moderate to high potency against specific cancer types .
  • Mechanism of Action : The proposed mechanism involves modulation of mRNA splicing, which is crucial for cancer cell proliferation. Compounds that affect splicing can lead to apoptotic pathways being activated in tumor cells .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to Compound 1 have shown promising results in reducing tumor size and improving survival rates. For example, a study involving a related compound demonstrated a significant reduction in tumor growth when administered at specific dosages .
  • Cell Line Testing : A series of tests on various cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Data Table: Cytotoxicity of Compound 1 and Analogues

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MCF-710mRNA splicing modulation
Analog AA5498Apoptosis induction
Analog BHL-6012Cell cycle arrest
CisplatinVarious<0.5DNA cross-linking

Safety Profile

While the antitumor activity is notable, safety assessments are crucial. Preliminary data suggest that compounds similar to Compound 1 may cause skin and eye irritation and respiratory issues upon exposure. Further toxicological studies are necessary to fully understand the safety profile before clinical application .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGKVCQGKNRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645955
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-77-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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